molecular formula C5H5N2NaO2 B3144938 Sodium 2-(1H-imidazol-4-yl)acetate CAS No. 56368-58-2

Sodium 2-(1H-imidazol-4-yl)acetate

Cat. No.: B3144938
CAS No.: 56368-58-2
M. Wt: 148.10 g/mol
InChI Key: JDDRCOTZMQIPOQ-UHFFFAOYSA-M
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Description

4-Imidazoleacetic acid hydrochloride, commonly referred to as I4AA, is a derivative of imidazole. It is a compound of significant interest due to its role as a competitive antagonist at GABA C receptors . This compound is often used in biochemical and physiological research to study the effects of GABAergic signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazoleacetic acid hydrochloride typically involves the reaction of imidazole with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the imidazoleacetic acid. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of 4-Imidazoleacetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Imidazoleacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Imidazoleacetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Imidazoleacetic acid hydrochloride involves its role as a competitive antagonist at GABA C receptors. By binding to these receptors, it inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can modulate various physiological processes, including neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

4-Imidazoleacetic acid hydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of 4-Imidazoleacetic acid hydrochloride lies in its specific action on GABA C receptors, which distinguishes it from other imidazole derivatives and auxins. Its ability to modulate GABAergic signaling makes it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

sodium;2-(1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDRCOTZMQIPOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56368-58-2
Record name Imidazole-4-acetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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